5-ethyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
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Description
Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms . They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The structure of a pyridine molecule can be modified by introducing various functional groups .Chemical Reactions Analysis
The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative can be influenced by the specific functional groups it contains. For example, 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-8-9-13(20-3)14(10-12)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPCNUCWISGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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